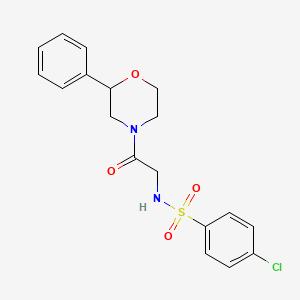
4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a chloro group and a morpholino moiety, suggests a multifaceted mechanism of action that may be beneficial in various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, the compound demonstrated significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The half-maximal inhibitory concentration (IC50) values were reported in the micromolar range, indicating potent anticancer effects.
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.65 | Doxorubicin | 0.5 |
| MEL-8 | 2.41 | Tamoxifen | 1.0 |
These findings suggest that this compound could serve as a promising lead in the development of new anticancer therapies.
The proposed mechanism of action for this compound involves induction of apoptosis in cancer cells, which was confirmed through flow cytometry assays. The compound appears to activate intrinsic apoptotic pathways, leading to cell death in a dose-dependent manner. Additionally, structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups significantly enhances biological activity.
Other Biological Activities
Beyond its anticancer properties, this compound has shown potential in other biological contexts:
- Antimicrobial Activity : Preliminary tests indicate that it may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes and are implicated in cancer progression.
Case Study 1: Anticancer Efficacy
A detailed study examined the efficacy of this compound against a panel of cancer cell lines, including MCF-7 and A549 (lung cancer). The study utilized both in vitro and in vivo models to assess the compound's therapeutic potential.
Findings:
- The compound exhibited significant tumor growth inhibition in xenograft models.
- Histological analysis revealed reduced proliferation markers in treated tumors compared to controls.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit human carbonic anhydrases (hCA I and hCA II), which are targets for anticancer drugs.
Findings:
- The compound showed selective inhibition with K_i values in the nanomolar range.
- This selectivity suggests potential for developing targeted therapies with reduced side effects.
Propiedades
IUPAC Name |
4-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)26(23,24)20-12-18(22)21-10-11-25-17(13-21)14-4-2-1-3-5-14/h1-9,17,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBFVTBYTLSZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














